molecular formula C12H15BO4 B13138927 5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid

5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid

Cat. No.: B13138927
M. Wt: 234.06 g/mol
InChI Key: GBANZPFPZCCTDM-UHFFFAOYSA-N
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Description

5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid is a boron-containing organic compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols .

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid involves its ability to interact with specific molecular targets. For instance, it can inhibit the activity of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts protein synthesis, leading to the antimicrobial effects observed .

Properties

Molecular Formula

C12H15BO4

Molecular Weight

234.06 g/mol

IUPAC Name

5-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)pentanoic acid

InChI

InChI=1S/C12H15BO4/c14-11(15)7-2-1-4-9-5-3-6-10-8-17-13(16)12(9)10/h3,5-6,16H,1-2,4,7-8H2,(H,14,15)

InChI Key

GBANZPFPZCCTDM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCCCC(=O)O)O

Origin of Product

United States

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